![molecular formula C22H18N4O B3011602 (E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284268-94-5](/img/structure/B3011602.png)
(E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound is a derivative of naphthalene and pyrazole. Naphthalene is a polycyclic aromatic hydrocarbon known for its mothball-like smell . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, naphthalene derivatives have been synthesized through Rh(III)-catalyzed C–H bond naphthylation . Similarly, alkali metal naphthalenides have been used as powerful reducing agents in inorganic synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of naphthalene and pyrazole rings. The exact structure would depend on the positions of these rings and the ethylidene group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, similar compounds have a predicted boiling point of around 355.7±25.0 °C and a predicted density of 1.08±0.1 g/cm3 .Scientific Research Applications
- Abstract : Fluorescent conjugated polymers based on a new AIE (aggregation-induced emission) building block, di(naphthalen-2-yl)-1,2-diphenylethene, have been synthesized and characterized . These polymers exhibit interesting aggregation-enhanced emission properties.
- Abstract : The same di(naphthalen-2-yl)-1,2-diphenylethene-based polymers mentioned earlier also function well in explosive detection in aqueous media .
- Abstract : Novel derivatives of 9,10-di(naphthalen-2-yl)anthracene (ADN) were designed and synthesized for blue fluorescent OLEDs .
Fluorescent Conjugated Polymers
Explosive Detection
Blue Fluorescent Organic Light-Emitting Diodes (OLEDs)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other naphthalene derivatives, it may interact with biological targets through aromatic interactions .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15(18-12-11-16-7-5-6-10-19(16)13-18)23-26-22(27)21-14-20(24-25-21)17-8-3-2-4-9-17/h2-14H,1H3,(H,24,25)(H,26,27)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXCZDIFFLJYOP-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide |
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